N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide
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Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, also known as Furan-2-yl-pyridin-3-yl-methyl-2-methoxy-phenyl-acetamide (FPMA), is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Novel Antiprotozoal Agents
A study by Ismail et al. (2004) discusses the synthesis of compounds related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, specifically targeting protozoal infections. The research highlights the development of novel dicationic imidazo[1,2-a]pyridines and their derivatives as potent antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria. This underscores the compound's significance in synthesizing therapeutically relevant molecules (Ismail et al., 2004).
Agricultural Bioactivity
Research by Zheng and Su (2005) explores polysubstituted pyridine derivatives related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, investigating their agricultural bioactivities. This study found that certain derivatives exhibit fungicidal and herbicidal activities, highlighting the compound's utility in designing novel agrochemicals with potential benefits for pest and disease management in crops (Zheng & Su, 2005).
Insecticidal Applications
A study by Bakhite et al. (2014) focuses on pyridine derivatives, including those structurally related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, assessing their insecticidal activity against the cowpea aphid. The findings revealed that certain compounds exhibit significant aphidicidal activities, suggesting the potential for developing new insecticides to protect agricultural crops from pests (Bakhite et al., 2014).
Photolysis and Arylation
Research by Guizzardi et al. (2000) investigates the photolysis of chloro-N,N-dimethylaniline in the presence of furan, leading to the smooth formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This study demonstrates the potential of using related compounds in photochemical processes for the efficient synthesis of arylated heterocycles, which could have applications in materials science and synthetic chemistry (Guizzardi et al., 2000).
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMKKQCOIDTQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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